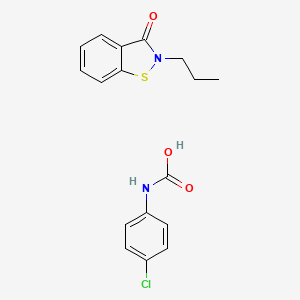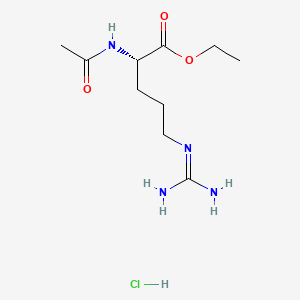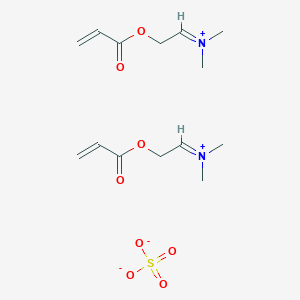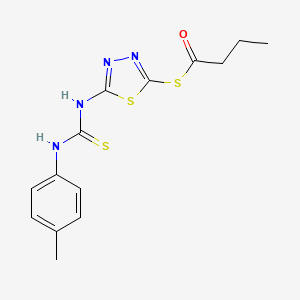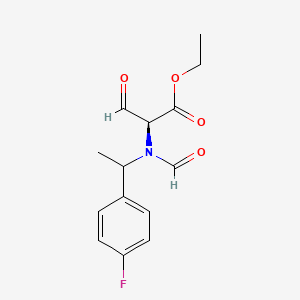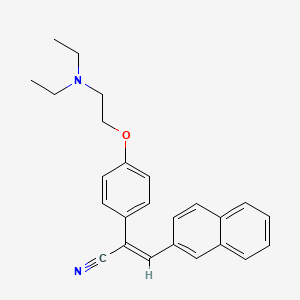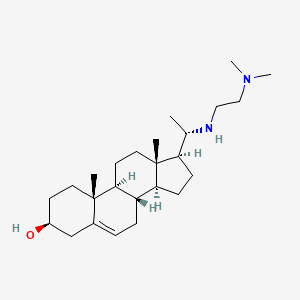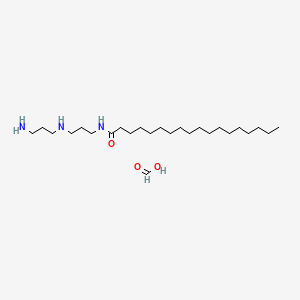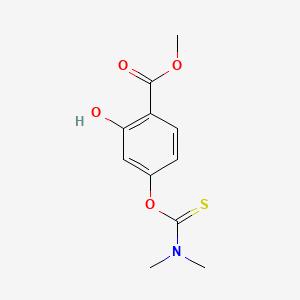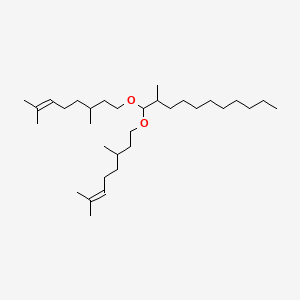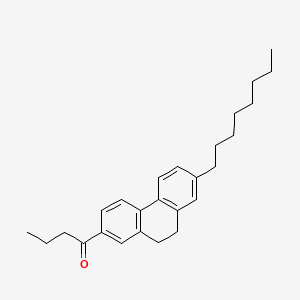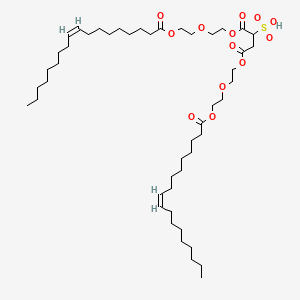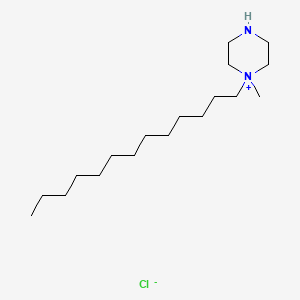
1-Methyl-1-tridecylpiperazinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1-tridecylpiperazinium chloride is a quaternary ammonium compound with the molecular formula C18H39ClN2 and a molecular weight of 318.969 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-tridecylpiperazinium chloride typically involves the quaternization of 1-methylpiperazine with 1-bromotridecane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve 1-methylpiperazine in acetonitrile.
Step 2: Add 1-bromotridecane to the solution.
Step 3: Reflux the mixture for several hours.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
Step 5: Filter and wash the precipitate to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
1-Methyl-1-tridecylpiperazinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium bromide or potassium iodide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 1-Methyl-1-tridecylpiperazinium bromide or iodide.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
科学的研究の応用
1-Methyl-1-tridecylpiperazinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
作用機序
The mechanism of action of 1-Methyl-1-tridecylpiperazinium chloride is primarily based on its surfactant properties. It interacts with cell membranes, altering their permeability and disrupting cellular processes. The compound targets lipid bilayers and can cause cell lysis at higher concentrations. The molecular pathways involved include the disruption of membrane integrity and interference with membrane-bound enzymes.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-octylimidazolium chloride
- 1-Dodecylpyridinium chloride
- 1-Methyl-1-dodecylpiperazinium chloride
Comparison
1-Methyl-1-tridecylpiperazinium chloride is unique due to its longer alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs like 1-Methyl-1-dodecylpiperazinium chloride. This makes it more effective in applications requiring strong surfactant activity. Additionally, its structure provides better stability and lower volatility compared to similar compounds like 1-Methyl-3-octylimidazolium chloride .
特性
CAS番号 |
111440-02-9 |
|---|---|
分子式 |
C18H39ClN2 |
分子量 |
319.0 g/mol |
IUPAC名 |
1-methyl-1-tridecylpiperazin-1-ium;chloride |
InChI |
InChI=1S/C18H39N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-16-20(2)17-14-19-15-18-20;/h19H,3-18H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
SGRWMRGFRFYQRI-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCC[N+]1(CCNCC1)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


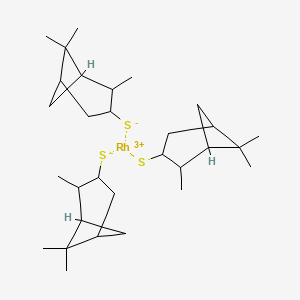
![trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate](/img/structure/B12685242.png)
